molecular formula C18H21ClN6O2 B2395865 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 797028-15-0

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2395865
CAS No.: 797028-15-0
M. Wt: 388.86
InChI Key: RGKDMNBGGAQUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21ClN6O2 and its molecular weight is 388.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

The compound 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that exhibits a complex structure with significant potential in pharmaceutical applications. It integrates a piperazine moiety, which is often linked to various biological activities, particularly in the realm of neuropharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of the compound is C16H20ClN5O2C_{16}H_{20}ClN_5O_2, and its structure can be broken down into key components that contribute to its biological activity:

  • Piperazine Ring : Known for its interaction with neurotransmitter receptors.
  • Purine Core : Implicated in various biochemical pathways, including those related to mood regulation and cognitive functions.

The biological activity of this compound is believed to involve:

  • Receptor Interaction : The compound may act as an antagonist or agonist at dopamine and serotonin receptors, influencing neurotransmission pathways associated with mood and cognition.
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. This inhibition can lead to therapeutic effects in conditions such as cancer and autoimmune diseases .

Pharmacological Properties

Research indicates that derivatives of this compound exhibit various pharmacological effects:

  • Antidepressant Activity : Studies have shown that similar purine derivatives can produce antidepressant-like effects in animal models, suggesting potential use in treating mood disorders .
  • Anxiolytic Effects : The compound has been evaluated for its anxiolytic properties, showing promise in reducing anxiety symptoms in preclinical studies .
  • Neuroprotective Properties : Some piperazine derivatives have demonstrated neuroprotective effects by modulating neurotransmitter levels and protecting against neuronal damage .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study on Piperazine Derivatives Identified significant inhibition of human acetylcholinesterase by piperazine derivatives.
Evaluation of Antidepressant Activity Showed that similar purine derivatives had notable antidepressant effects in male Wistar rats.
Neuroprotective Effects Highlighted the ability of related compounds to protect neuronal cells from oxidative stress.

Properties

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6O2/c1-22-16-15(17(26)23(2)18(22)27)20-14(21-16)11-24-6-8-25(9-7-24)13-5-3-4-12(19)10-13/h3-5,10H,6-9,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKDMNBGGAQUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.